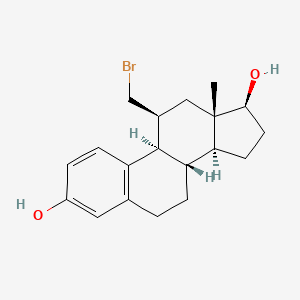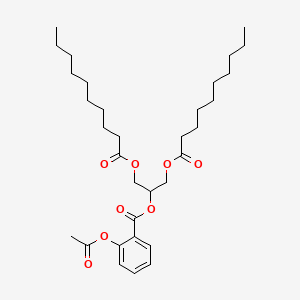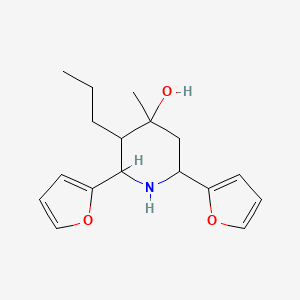
2,6-Bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol is an aralkylamine.
Applications De Recherche Scientifique
Anticancer Potential
Research has identified compounds structurally related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol, demonstrating significant cytotoxicity against human leukemic T cells. These compounds, including bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides and 4-aryl-3-arylcarbonyl-1-methyl-4-piperidinol hydrochlorides, showed cytotoxic potency exceeding that of the reference drug 5-fluorouracil. This suggests their potential as candidate anticancer agents for future development (Gul et al., 2005).
Luminescent Properties for Crystal Engineering
A study on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, which share structural motifs with 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol, highlighted their luminescent properties. These properties suggest potential applications in crystal engineering to construct patentable crystals with interesting luminescent features (Li et al., 2015).
Selective Fluorescent Zinc(II) Sensing
Research on Schiff-base compounds related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol demonstrated an increase in emission quantum yield by approximately 10–17 times upon the addition of Zn2+ ion, indicating their potential as selective fluorescent sensors for zinc(II), with significant implications for biological and environmental applications (Roy et al., 2009).
Solvent Properties in Ionic Liquids
Studies on piperidinium ionic liquids containing structural elements akin to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol explored their solvent properties. This research contributes to understanding the influence of functional groups on the polarity and other physical properties of ionic liquids, offering insights into their applications in chemical processes and engineering (Lee, 2011).
Anticonvulsant Activities
Further exploration into bis-Mannich bases and corresponding piperidinol hydrochlorides revealed anticonvulsant activities, indicating the potential for the development of new compounds to treat epilepsy. This research underscores the therapeutic applications of compounds structurally related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol in neurology and pharmacology (Gul et al., 2007).
Propriétés
Nom du produit |
2,6-Bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2,6-bis(furan-2-yl)-4-methyl-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C17H23NO3/c1-3-6-12-16(15-8-5-10-21-15)18-13(11-17(12,2)19)14-7-4-9-20-14/h4-5,7-10,12-13,16,18-19H,3,6,11H2,1-2H3 |
Clé InChI |
KRWCRLSHEPHBQC-UHFFFAOYSA-N |
SMILES |
CCCC1C(NC(CC1(C)O)C2=CC=CO2)C3=CC=CO3 |
SMILES canonique |
CCCC1C(NC(CC1(C)O)C2=CC=CO2)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



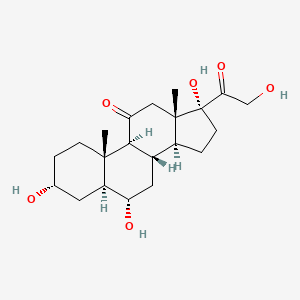

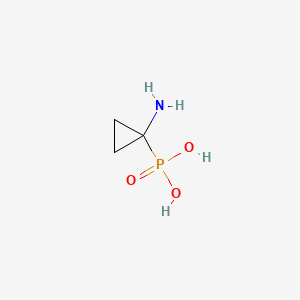


![Ethylenebis[(decyloxycarbonylmethyl)dimethylaminium]](/img/structure/B1205098.png)

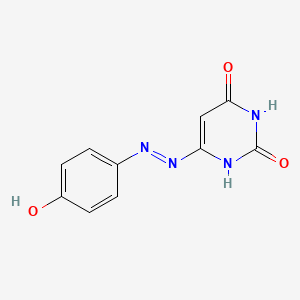

![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)

